molecular formula C14H4Cl12O B027837 1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran CAS No. 31107-44-5

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran

Cat. No. B027837
CAS RN: 31107-44-5
M. Wt: 613.6 g/mol
InChI Key: CDBKZZACXQLFMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex chemical compounds similar to the requested one involves intricate organic synthesis techniques. For instance, Rathore, Burns, and Deselnicu (2005) detailed the preparation of a related compound, demonstrating the complexity and robustness involved in such synthesis processes (Rathore et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds like dodecachloro-dimethanodibenzofuran is often determined using X-ray diffraction. Hileman et al. (1989) evaluated the molecular structure of octachlorodibenzofuran, a similar compound, and found it to be planar due to steric crowding (Hileman et al., 1989).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be quite varied. For instance, Kurokawa et al. (1992) studied reactions like reduction, oxidation, and the Grignard reaction in similar compounds, providing insight into their chemical behavior (Kurokawa et al., 1992).

Physical Properties Analysis

The physical properties of dodecachloro-dimethanodibenzofuran and related compounds are crucial for understanding their behavior in different environments. The research by Miyazato, Pakjamsai, and Kawakami (2010) on cage silsesquioxanes highlights the importance of studying physical properties such as crystallization and molecular arrangement (Miyazato et al., 2010).

Chemical Properties Analysis

Chemical properties are closely related to the compound's reactivity and stability. The work of Shimizu et al. (1998) on novel cage polycarbosilanes provides an example of how chemical properties like reactivity and derivatization are investigated in complex organic compounds (Shimizu et al., 1998).

Scientific Research Applications

  • Rathore, Burns, and Deselnicu (2005) discussed a compound, 1,4:5,8-Dimethano-1,2,3,4,5,6,7,8,9,10-Dimethoxyanthracenium Hexachloroantimonate, which is a robust cation-radical salt with potential research applications (Rathore, Burns, & Deselnicu, 2005).

  • Weil et al. (1969) identified 1,4,5,6,7,7-hexachloro-5-norbornene-endo-cis-2,3-dimethanol as a potent insecticide with potential biomedical applications (Weil, Colson, Hoch, & Gruber, 1969).

  • Giuffrida et al. (1994) demonstrated that 4,5-Dimethylbenzo[1,2-c:3,4-c']difuran can react in Diels-Alder reactions to yield phenanthrene derivatives (Giuffrida, Kohnke, Parisi, Raymo, & Stoddart, 1994).

  • Paddon-Row et al. (1982) synthesized 11-substituted octahydro-1,4:9,10-dimethanoanthracenes, noting their strong intramolecular OH- bonds, beneficial in benzene annelation procedures (Paddon-Row, Patney, & Pasupuleti, 1982).

  • Yang and Frey (1984) found that dimeric derivatives of undecagold cluster complexes are useful for labeling biological macromolecules for electron microscopy (Yang & Frey, 1984).

  • Parlar and Inanici (1981) isolated an unusual isomerization product from photoreactions of a related chlorinated compound, suggesting potential in photoreaction studies (Parlar & Inanici, 1981).

  • Gegiou (1974) discussed using Nuclear Quadrupole Resonance (NQR) spectrometry for structural analysis of chlorinated organic compounds, commonly used as pesticides (Gegiou, 1974).

properties

IUPAC Name

1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl12O/c15-3-5(17)11(21)7-1(9(3,19)13(11,23)24)2-8(27-7)12(22)6(18)4(16)10(2,20)14(12,25)26/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBKZZACXQLFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)OC1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran

CAS RN

31107-44-5
Record name AI 3-27887
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:6,9-Dimethanodibenzofuran, 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran
Reactant of Route 2
Reactant of Route 2
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran

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